molecular formula C14H14NO3P B14294335 (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid CAS No. 125674-51-3

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid

Katalognummer: B14294335
CAS-Nummer: 125674-51-3
Molekulargewicht: 275.24 g/mol
InChI-Schlüssel: VCZDPRGJLIEUPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is a complex organic compound that features a unique structure combining a naphthalene ring, an isoxazole ring, and a phosphinic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid typically involves the cyclization of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is known for its high regioselectivity and wide scope, making it suitable for producing various substituted isoxazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides . These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various catalysts such as AuCl3 and CuCl . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole derivatives and phosphinic acid-containing molecules. Examples include:

  • 3,5-Disubstituted isoxazoles
  • Phosphinic acid derivatives

Uniqueness

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is unique due to its specific combination of a naphthalene ring, an isoxazole ring, and a phosphinic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

125674-51-3

Molekularformel

C14H14NO3P

Molekulargewicht

275.24 g/mol

IUPAC-Name

methyl-(3-naphthalen-1-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphinic acid

InChI

InChI=1S/C14H14NO3P/c1-19(16,17)14-9-13(15-18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3,(H,16,17)

InChI-Schlüssel

VCZDPRGJLIEUPL-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C1CC(=NO1)C2=CC=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.